molecular formula C16H19N5OS B2998822 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034596-24-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2998822
CAS No.: 2034596-24-0
M. Wt: 329.42
InChI Key: DIJUGFHTSQQZOK-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Application

Research in the field of heterocyclic chemistry has led to the development of various compounds with potential applications in medicinal chemistry and agrochemicals. For example, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles have been explored to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, highlighting their significance in creating bioactive heterocycles (Mohareb et al., 2004).

Novel Reactions and Mechanisms

Innovative reactions, such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement, have been investigated, offering a new pathway to synthesize complex heterocyclic compounds. This method has been applied to create N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, demonstrating the versatility of heterocyclic compounds in synthetic organic chemistry (Ledenyova et al., 2018).

Green Chemistry and Medicinal Applications

The adoption of green chemistry principles in synthesizing thiophenyl pyrazoles and isoxazoles underscores the environmental consciousness in current chemical research. These compounds have shown potential antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Sowmya et al., 2018).

Structural Analysis and Characterization

The detailed structural analysis and characterization of compounds like N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide provide insights into the molecular geometry and potential interaction sites for biological activity. Such studies are fundamental in drug design and development, offering a basis for understanding compound-receptor interactions (Köysal et al., 2005).

Antimicrobial and Antituberculosis Activity

The design and synthesis of heterocyclic compounds, such as thiazole-aminopiperidine hybrids, have been targeted for their antimicrobial and specifically antituberculosis activities. This research highlights the ongoing efforts to combat infectious diseases through novel therapeutic agents, demonstrating the significant impact of heterocyclic chemistry in pharmaceutical development (Jeankumar et al., 2013).

Properties

IUPAC Name

1,3,5-trimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-15(12(2)20(3)19-11)16(22)17-9-14(13-5-8-23-10-13)21-7-4-6-18-21/h4-8,10,14H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUGFHTSQQZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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